7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine
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Overview
Description
7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thiopyrano[3,2-d]pyrimidines. These compounds are characterized by a fused ring system containing both sulfur and nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-aminopyrimidine with a thiol compound under acidic conditions to form the thiopyrano ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyrano ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly as an inhibitor of specific enzymes such as phosphodiesterases.
Biology: The compound is used in studies related to cellular signaling pathways and enzyme inhibition.
Mechanism of Action
The mechanism of action of 7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes. For example, it has been identified as a selective inhibitor of phosphodiesterase 4B (PDE4B), which plays a role in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. By inhibiting PDE4B, the compound can modulate cAMP signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5,5-Dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine: This compound is similar in structure but contains additional oxygen atoms, which can affect its chemical properties and biological activity.
4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine: Another related compound with a morpholino group, which can influence its pharmacological profile.
Uniqueness
7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
112230-26-9 |
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Molecular Formula |
C7H9N3S |
Molecular Weight |
167.23 g/mol |
IUPAC Name |
7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H9N3S/c8-7-6-5(9-4-10-7)2-1-3-11-6/h4H,1-3H2,(H2,8,9,10) |
InChI Key |
KUGIITZFWSHTAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=NC=N2)N)SC1 |
Origin of Product |
United States |
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